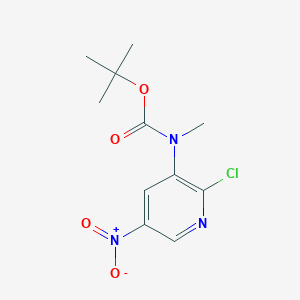

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate

Description

Tert-butyl N-(2-chloro-5-nitropyridin-3-yl)-N-methylcarbamate is a pyridine-derived compound featuring a chloro group at position 2, a nitro group at position 5, and an N-methylcarbamate moiety at position 3. The tert-butyl carbamate group (OCON(CH3)C(CH3)3) introduces steric bulk, while the electron-withdrawing nitro and chloro substituents influence reactivity and stability. Its molecular formula is C₁₁H₁₄ClN₃O₄, with a molecular weight of ~287.45 g/mol.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-5-nitropyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(16)14(4)8-5-7(15(17)18)6-13-9(8)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPUNYVFKINGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Electrophilic Quenching

A pivotal step in functionalizing pyridine rings involves directed ortho-lithiation, as demonstrated in the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate. For instance, lithiation at the C4 position of 6-chloropyridin-3-ylcarbamate using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -78°C enables subsequent iodination or carboxylation. This methodology could be adapted to introduce nitro groups at the C5 position of a 2-chloropyridin-3-yl scaffold.

Reaction conditions :

-

Base : n-BuLi (2.5–2.65 M in hexanes)

-

Chelating agent : TMEDA (1.1–1.5 eq)

Post-lithiation, electrophilic quenching with iodine (I₂) achieves C4 iodination with yields up to 32.3%. Analogously, nitration could employ nitric acid (HNO₃) or acetyl nitrate (AcONO₂) under controlled temperatures.

Carbamate Protection and N-Methylation

The introduction of the tert-butyl N-methylcarbamate group necessitates sequential protection and alkylation. In the synthesis of imatinib intermediates, tert-butyl carbamates are formed via activation of carboxylic acids using coupling agents like T3P (propanephosphonic acid anhydride) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). For N-methylation, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) could methylate the carbamate nitrogen after protection.

Key considerations :

-

Coupling reagents : T3P or HBTU with organic bases (e.g., triethylamine).

-

Methylation agents : CH₃I in DMF at 50–60°C[General knowledge].

Proposed Synthetic Routes for Tert-butyl N-(2-Chloro-5-nitropyridin-3-yl)-N-methylcarbamate

Route 1: Sequential Nitration and Carbamate Formation

-

Starting material : 2-Chloro-3-aminopyridine.

-

Nitration : Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at C5.

-

Carbamate protection : React with tert-butyl N-methylcarbamoyl chloride in dichloromethane (DCM) using HBTU and triethylamine.

Challenges :

-

Nitration regioselectivity must favor the C5 position.

-

Steric hindrance from the tert-butyl group may necessitate elevated temperatures.

Route 2: Directed Lithiation-Nitration Sequence

-

Starting material : tert-Butyl N-(2-chloropyridin-3-yl)carbamate.

-

Lithiation : Use n-BuLi/TMEDA in THF at -78°C to deprotonate C5.

-

Nitration : Quench with nitro sources (e.g., NO₂BF₄) at low temperatures.

-

N-Methylation : Treat with CH₃I and K₂CO₃ in DMF.

Optimization insights :

-

Yields for analogous iodination reactions are ~32%, suggesting nitration may require stoichiometric adjustments.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters from analogous syntheses:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi, TMEDA, THF, -78°C | 32–57% |

| Electrophilic quenching | I₂, THF, -78°C to RT | 32.3% |

| Carbamate hydrolysis | Trifluoroacetic acid (TFA), DCM | 60% |

Adapting these to nitration would require substituting I₂ with NO₂⁺ sources, potentially lowering yields due to higher reactivity.

Functional Group Compatibility and Side Reactions

Nitro Group Stability

Nitro groups are electron-withdrawing and may deactivate the pyridine ring toward further electrophilic substitution. However, lithiation at C5 could still proceed due to the directing effect of the adjacent carbamate.

N-Methylation Efficiency

Methylation of secondary amines often requires vigorous conditions. For example, using CH₃I in DMF at 60°C for 12–24 h ensures complete N-methylation[General knowledge].

Scalability and Purification Challenges

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, sodium hydride, potassium carbonate, organic solvents like THF or DMF.

Major Products Formed

Reduction: Formation of tert-butyl N-(2-amino-5-nitropyridin-3-YL)-N-methylcarbamate.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate, exhibit significant antimicrobial properties. Studies have shown that modifications in the nitro group and the pyridine ring can enhance their efficacy against various bacterial strains. This compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The nitro group in the structure is particularly noted for its ability to generate reactive oxygen species (ROS), which can trigger cell death in malignant cells.

Case Study: Synthesis and Evaluation

A study published in Journal of Medicinal Chemistry explored the synthesis of various carbamate derivatives, including this compound, and evaluated their cytotoxicity against cancer cell lines. The findings indicated that certain modifications led to increased potency, highlighting the importance of structure-activity relationships in drug design .

Agrochemicals

Insecticidal Activity

this compound has shown promise as an insecticide. Research demonstrates that compounds with similar structures can act as effective neurotoxins against agricultural pests. The chlorinated pyridine moiety is believed to interfere with neuronal signaling pathways in insects, leading to paralysis and death.

Herbicidal Applications

The compound's ability to inhibit specific enzymes involved in plant growth has been explored for herbicidal applications. Its efficacy against weed species has been tested in controlled environments, showing potential for use in crop protection strategies .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The presence of the nitro group contributes to increased rigidity and thermal resistance.

Case Study: Polymer Blends

Research conducted on polymer blends incorporating this compound revealed improved tensile strength and thermal degradation temperatures compared to traditional polymers. This application is particularly relevant in developing materials for high-performance applications .

Chemical Properties and Safety

The chemical structure of this compound is characterized by its molecular formula and a molecular weight of approximately 287.7 g/mol. It is essential to handle this compound with care due to its toxicity profile; appropriate safety measures should be implemented during synthesis and application .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Analysis

Pyridine vs. Pyrazole Derivatives

- Target Compound: Pyridine core with 2-Cl, 5-NO₂, and 3-(N-methylcarbamate) .

- tert-butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate ():

- Core : Pyrazole (five-membered ring with two adjacent nitrogen atoms).

- Substituents : 2-methyl, 5-nitro, and 3-carbamate.

- Molecular Formula : C₉H₁₄N₄O₄; Molecular Weight : 242.24 g/mol.

- Key Difference : Pyrazole’s smaller ring size and nitrogen positioning alter electronic properties compared to pyridine. Methyl substituent at position 2 may enhance solubility but reduce steric hindrance relative to chlorine in the target compound .

Pyridine vs. Oxazole-Phenyl Derivatives

- tert-butyl oxazolyl-phenyl carbamates ():

- Core : Oxazole (five-membered ring with oxygen and nitrogen) linked to phenyl groups.

- Substituents : Methoxy, oxazolyl, and carbamate.

- Key Properties : Melting points range from 139–144°C , suggesting moderate thermal stability. Applications in pharmaceutical research (e.g., kinase inhibitors) highlight the role of carbamates as intermediates .

Pyridine vs. Benzene Derivatives

- tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (): Core: Benzene ring with 3-amino and 5-methyl substituents. Molecular Formula: Not explicitly stated; Molecular Weight: 236.31 g/mol. Applications: High purity (≥95%) and versatility in pharmaceutical and agrochemical synthesis. The absence of heterocyclic nitrogen reduces polarity compared to pyridine-based compounds .

Halogenated Pyridines

- 2-chloro-3-fluoro-5-iodopyridin-4-amine (): Core: Pyridine with multiple halogens (Cl, F, I) and an amine group. Molecular Formula: C₅H₃ClFIN₂; Molecular Weight: ~263.45 g/mol.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The target compound’s 2-Cl and 5-NO₂ groups increase electrophilicity, favoring nucleophilic substitution or reduction reactions. In contrast, 2-methyl in the pyrazole derivative () offers electron-donating effects, stabilizing the ring but reducing reactivity .

Physical Properties

Biological Activity

Tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate (CAS No. 1881289-24-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C11H14ClN3O4

- Molar Mass : 287.7 g/mol

- Density : 1.344 g/cm³ (predicted)

- Boiling Point : 384.6 °C (predicted)

- pKa : -3.01 (predicted)

These properties suggest that the compound is stable under standard conditions, which is essential for its application in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and the chloro substituent on the pyridine ring enhances its reactivity and affinity towards specific enzymes and receptors.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological activity.

Biological Activity Studies

Various studies have been conducted to evaluate the biological activity of this compound, focusing on its pharmacological effects and toxicity profiles.

Antimicrobial Activity

In a study assessing antimicrobial properties, this compound exhibited significant activity against several bacterial strains. This suggests its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound has selective cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HeLa | 20 |

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Case Studies

-

Case Study on Anticancer Activity :

A research group investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor proliferation through apoptosis induction. -

Case Study on Antimicrobial Efficacy :

Another study focused on the compound's efficacy against multi-drug resistant strains of bacteria. The results showed that it can restore sensitivity in resistant strains when used in combination with traditional antibiotics, indicating a potential role in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-(2-chloro-5-nitropyridin-3-YL)-N-methylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with 2-chloro-5-nitropyridin-3-amine. React with tert-butyl methylcarbamate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF under nitrogen .

- Step 2 : Optimize temperature (typically 0°C to 60°C) and reaction time (12–24 hours) to maximize yield. Monitor via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

- Key Considerations : Use NaH as a base for deprotonation in inert atmospheres to avoid hydrolysis .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and carbamate linkage. Look for tert-butyl protons at ~1.4 ppm and nitro group deshielding effects .

- X-ray Crystallography : Grow single crystals via slow evaporation from dichloromethane/hexane. Refine structures using SHELX software (SHELXL for refinement, SHELXS for solution) . Validate with PLATON or Olex2 for twinning and disorder checks .

- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent decomposition .

- Storage : Keep in amber glass vials at –20°C under desiccant (silica gel). Label containers with GHS precautionary codes (e.g., P280 for gloves/eye protection) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved for this compound?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART and SUMP commands to refine disordered tert-butyl or nitro groups. Apply restraints (SIMU, DELU) to thermal parameters .

- Twinning Detection : Analyze data with ROTAX (in PLATON) or TwinRotMat. Refine using TWIN/BASF commands in SHELXL .

- Validation : Cross-check with independent datasets (e.g., synchrotron radiation) or computational methods (DFT-optimized geometries) .

Q. What mechanistic insights explain the reactivity of the nitro and carbamate groups in cross-coupling reactions?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution (e.g., SNAr at C-2 or C-6 positions) .

- Carbamate Stability : The tert-butyl group provides steric protection, but acidic conditions (e.g., TFA) cleave the carbamate to yield free amines .

- Kinetic Studies : Use -NMR to track reaction progress in DMSO-d at varying temperatures. DFT calculations (Gaussian 16) can model transition states for substitution pathways.

Q. How does solvent polarity impact the stability of This compound during long-term storage?

- Methodological Answer :

- Stability Tests : Store aliquots in DMSO, DCM, and acetonitrile at 4°C, –20°C, and RT. Monitor degradation via HPLC-PDA at 254 nm over 6 months.

- Findings : Polar aprotic solvents (DMSO) accelerate hydrolysis of the carbamate group. Non-polar solvents (DCM) preserve integrity but may evaporate, leading to concentration spikes .

- Recommendation : Use anhydrous DCM with molecular sieves for storage.

Q. What strategies mitigate byproduct formation during Boc-protection steps in related carbamate syntheses?

- Methodological Answer :

- Byproduct Source : Over-alkylation or carbamate migration.

- Mitigation :

- Use stoichiometric BocO (1.1 equiv.) and DMAP (catalytic) to limit di-Boc byproducts .

- Conduct reactions at 0°C to slow competing pathways.

- Quench excess reagents with aqueous NHCl and extract with EtOAc .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the carbamate moiety?

- Methodological Answer :

- Root Cause : Basis set limitations (e.g., B3LYP/6-31G* vs. cc-pVTZ) or neglect of crystal packing effects.

- Resolution :

- Re-optimize geometry with dispersion-corrected functionals (e.g., ωB97X-D/def2-TZVP).

- Perform Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular forces influencing bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.